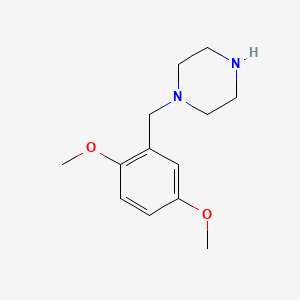

1-(2,5-Dimethoxy-benzyl)-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-3-4-13(17-2)11(9-12)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITIJFNTLBMYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016267 | |

| Record name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356085-57-9 | |

| Record name | 1-[(2,5-dimethoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Piperazine Chemical Class and Benzylpiperazine Subfamily

1-(2,5-Dimethoxy-benzyl)-piperazine is a derivative of piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is attributed to its common presence in a wide array of biologically active compounds and its ability to confer favorable physicochemical properties, such as improved solubility and basicity, which are crucial for the development of new drugs. researchgate.net

More specifically, this compound belongs to the benzylpiperazine subfamily. This group is characterized by a benzyl (B1604629) group attached to one of the nitrogen atoms of the piperazine core. The parent compound of this subfamily, 1-benzylpiperazine (B3395278) (BZP), is a known central nervous system stimulant. ijcmas.com The pharmacological effects of benzylpiperazine derivatives are often attributed to their interaction with various neurotransmitter systems in the brain. ijcmas.com

The defining feature of the subject compound is the presence of two methoxy (B1213986) groups at the 2 and 5 positions of the benzyl ring. This substitution pattern is notable as it is also found in other psychoactive compounds, suggesting that this arrangement may be a key factor in the biological activity of these molecules.

Significance in Contemporary Medicinal Chemistry and Chemical Biology Research

The significance of 1-(2,5-Dimethoxy-benzyl)-piperazine in current research is multifaceted, primarily revolving around its utility as an analytical reference standard and its potential as a lead structure for the development of new therapeutic agents. caymanchem.comglpbio.com Its availability as a certified reference material allows laboratories to accurately identify and quantify it in various samples, which is particularly important in forensic analysis and the study of designer drugs. caymanchem.comglpbio.comzeptometrix.com

In medicinal chemistry, the piperazine (B1678402) scaffold is a versatile building block for creating new molecules with a wide range of therapeutic applications, including antimicrobial, antidepressant, and antipsychotic properties. researchgate.net The benzylpiperazine framework, in particular, has been explored for its potential to modulate the activity of serotonin (B10506) and dopamine (B1211576) receptors. For instance, research into related piperazine-substituted compounds has investigated their potential as multi-target antipsychotics with affinities for dopamine D2 and various serotonin receptors. nih.gov

Furthermore, the 2,5-dimethoxy substitution pattern is of interest to researchers studying the structure-activity relationships of psychoactive compounds. The compound 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), which shares this dimethoxy arrangement, is a well-known and potent agonist of the 5-HT2A serotonin receptor and is used in preclinical studies to model certain aspects of psychosis. nih.gov This suggests that this compound could potentially interact with this receptor, making it a valuable tool for neuroscience research.

Overview of Key Research Trajectories and Methodologies

Strategies for the Chemical Synthesis of this compound

The creation of this specific benzylpiperazine derivative relies on established methods for constructing the piperazine ring and for attaching substituents to its nitrogen atoms.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a prevalent scaffold in numerous compounds. Its synthesis can be achieved through several strategic approaches. One common method involves the cyclization of diethanolamine (B148213) with an aniline (B41778) derivative or the reaction of a suitable aniline with bis-(2-haloethyl)amine. nih.gov

More contemporary methods offer greater versatility and control. For instance, a palladium-catalyzed cyclization can couple a propargyl unit with various diamine components to yield highly substituted piperazines. organic-chemistry.org Another sophisticated approach is the Wacker-type aerobic oxidative cyclization of alkenes, which provides access to a range of nitrogen heterocycles, including piperazines, using a base-free palladium catalyst. organic-chemistry.org For N-aryl piperazines, key synthetic methods include the palladium-catalyzed Buchwald-Hartwig coupling and the copper-catalyzed Ullmann-Goldberg reaction. nih.govmdpi.com These methods underscore the diverse chemical strategies available for building the fundamental piperazine structure.

The most direct and widely employed methods for synthesizing 1-substituted benzylpiperazines, including this compound, are N-alkylation and reductive amination. nih.govmdpi.com

N-Alkylation: This method involves the direct reaction of piperazine with a benzyl halide, in this case, 2,5-dimethoxybenzyl chloride. A significant challenge in this approach is preventing the formation of the disubstituted by-product, 1,4-bis(2,5-dimethoxybenzyl)-piperazine. orgsyn.orgnih.gov To favor monosubstitution, chemists often employ a large excess of piperazine or utilize a protecting group (like the Boc group) on one of the piperazine nitrogens. researchgate.net An established procedure for preparing 1-benzylpiperazine (B3395278) involves reacting piperazine hexahydrate and piperazine dihydrochloride (B599025) with benzyl chloride in ethanol, which yields the monobenzylpiperazine dihydrochloride salt in high purity. orgsyn.org This method is advantageous as it uses readily available starting materials and avoids the formation of the disubstituted product. orgsyn.org

Reductive Amination: This powerful technique involves the reaction of piperazine with an aldehyde or ketone, here 2,5-dimethoxybenzaldehyde, in the presence of a reducing agent. chim.itnih.gov The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to form the target amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chim.itnih.gov Reductive amination is often preferred for its high efficiency and selectivity, minimizing the risk of over-alkylation. researchgate.net

Below is a table summarizing typical conditions for related benzylpiperazine syntheses.

| Method | Reactants | Reagents/Catalyst | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Alkylation | Piperazine hexahydrate, Piperazine dihydrochloride, Benzyl chloride | - | Ethanol | Reaction at 65°C, followed by precipitation of the dihydrochloride salt. | 65-75% (of free base) | orgsyn.org |

| Reductive Amination | Dicarbonyl compound, Ammonium formate | NaBH₃CN | Methanol | Stereocontrolled intramolecular reaction. | 73-77% | chim.it |

| Reductive Amination | Ketone, Piperazine derivative | NaBH(OAc)₃, Acetic Acid | 1,2-Dichloroethane | Reaction stirred for 12 hours at room temperature. | 56% | nih.gov |

While this compound itself is achiral, the synthesis of chiral analogues, where substituents are present on the carbon atoms of the piperazine ring, is a significant area of research. rsc.org These stereoselective syntheses are crucial for developing compounds with specific biological activities.

Approaches to chiral piperazines often begin with precursors from the "chiral pool," such as amino acids. rsc.org For example, homochiral cis-2,5-disubstituted piperazines can be constructed from (S)-amino acid derivatives through a copper-catalyzed ring-opening of N-tosyl aziridines, followed by a palladium-mediated N-C bond formation. rsc.org

Another powerful strategy involves the asymmetric α-chlorination of an aldehyde, catalyzed by a homochiral proline derivative. rsc.org The resulting α-chloro aldehyde is then reduced to a 2-chloro alcohol. Subsequent conversion to a triflate and reaction with a diamine nucleophile, followed by an internal Sₙ2 reaction, furnishes the desired chiral piperazine with an inversion of configuration. rsc.org The hydrogenation of substituted piperazine-2,5-diones (diketopiperazines), which can be derived from amino acids, also provides a route to cis- or trans-substituted piperazines, depending on the catalyst and conditions used. csu.edu.auchemrxiv.org These general methodologies could be adapted to produce chiral analogues of this compound.

Chemical Reactivity and Derivatization Pathways

The chemical character of this compound is defined by the nucleophilic secondary amine and the benzyl group, which can participate in various transformations.

Oxidation: The piperazine ring and its benzyl substituent are susceptible to oxidation. Studies on the oxidation of 1,4-dibenzylpiperazine (B181160) with ruthenium tetroxide (RuO₄) show that the attack occurs at both the endocyclic (ring) and exocyclic (benzylic) C-H bonds adjacent to the nitrogen atoms. researchgate.net This process is believed to proceed through the formation of iminium cation intermediates. researchgate.net Subsequent reaction steps can lead to a variety of oxygenated products, including ring-opened diformamides, as well as benzaldehyde (B42025) and benzoic acid from the cleavage and further oxidation of the benzyl group. researchgate.net Similarly, metabolic studies of the parent compound N-benzylpiperazine (BZP) confirm that oxidation occurs, leading to hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.govmdma.ch

Reduction: The benzyl group is a valuable protecting group in piperazine chemistry because it can be readily removed via reduction. orgsyn.org The most common method for this is catalytic hydrogenolysis, where the compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. chemrxiv.org This reaction cleaves the benzylic C-N bond, yielding piperazine and 2,5-dimethoxytoluene. This de-benzylation is a key step in the synthesis of 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

The presence of a secondary amine makes the N-4 position of this compound a potent nucleophile. This allows for a wide range of derivatization reactions through nucleophilic substitution.

Derivatization: The lone pair of electrons on the secondary nitrogen can attack various electrophiles. Common reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to produce 1,4-disubstituted piperazines. nih.govmdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, treatment with benzoyl chloride yields the corresponding benzamide (B126) derivative. orgsyn.org Perfluoroacylation is another derivatization technique used, particularly for analytical purposes such as gas chromatography, as it can help in the separation and identification of regioisomers. maps.orgmerckmillipore.com

These reactions are fundamental for building more complex molecules based on the benzylpiperazine scaffold.

| Reaction Type | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | 1,4-Disubstituted Piperazine | Synthesis of unsymmetrical piperazines. | nih.govmdpi.com |

| N-Acylation | Benzoyl Chloride | 1-Benzoyl-4-benzylpiperazine derivative | Formation of stable amide derivatives. | orgsyn.org |

| N-Acylation | Pentafluoropropionic Anhydride | Perfluoroacyl derivative | Analytical derivatization for GC-MS analysis. | maps.org |

| Nucleophilic Aromatic Substitution | Pentafluoropyridine | Tetrafluoropyridinyl-piperazine | Demonstrates nucleophilicity towards activated aromatic rings. | researchgate.net |

Formation of Conjugates: In biological systems, the nucleophilic nitrogen can participate in conjugation reactions. Metabolic studies of related piperazines show that they can be conjugated with endogenous molecules like glucuronic acid or sulfuric acid to facilitate excretion. mdma.ch In a synthetic context, the nucleophilic amine can be used to form conjugates with larger molecules. For example, piperazine derivatives have been attached to proteins like ferritin to create delivery systems for therapeutic agents. nih.gov

Metabolic Transformations in Preclinical Biological Systems (Excluding Human Metabolism)

The metabolic fate of this compound in preclinical biological systems, particularly in non-human models, is crucial for understanding its pharmacokinetic profile. While direct studies on this specific compound are not extensively documented in publicly available literature, the metabolic pathways can be inferred from studies on structurally related benzylpiperazine derivatives and compounds featuring a dimethoxybenzyl moiety. In vitro studies using rat liver microsomes are a standard method to investigate the oxidative metabolism of xenobiotics. nih.govnih.gov

The primary routes of metabolism for benzylpiperazine and its analogs in preclinical models, such as rats, involve several key enzymatic reactions. These transformations are primarily catalyzed by cytochrome P450 (CYP) enzymes. europa.eu

Expected Metabolic Pathways:

Based on the metabolism of analogous compounds, the following metabolic transformations are anticipated for this compound in preclinical systems like rat liver microsomes:

O-Demethylation: The methoxy (B1213986) groups on the benzene (B151609) ring are susceptible to O-demethylation, leading to the formation of phenolic metabolites. This is a common metabolic pathway for compounds containing dimethoxybenzyl groups. nih.govmdpi.com

Hydroxylation: The aromatic ring and the piperazine ring can undergo hydroxylation. Aromatic hydroxylation would introduce a hydroxyl group onto the benzene ring, while aliphatic hydroxylation could occur on the carbon atoms of the piperazine ring. nih.govnih.gov Studies on benzylpiperazine (BZP) have shown the formation of 4-hydroxy-BZP and 3-hydroxy-BZP as metabolites. europa.eu

N-Dealkylation: Cleavage of the bond between the benzylic carbon and the piperazine nitrogen can occur, leading to the formation of piperazine and 2,5-dimethoxybenzylamine. This is a known metabolic pathway for N-substituted piperazine derivatives. nih.goveuropa.eu

Piperazine Ring Opening: The piperazine ring itself can be a site of metabolism, potentially leading to ring-opened products. nih.gov

Conjugation: The resulting hydroxylated metabolites can undergo further phase II metabolism, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. europa.eu

Interactive Data Table: Predicted Metabolites of this compound in Preclinical Systems

| Metabolite Name | Predicted Metabolic Pathway |

| 1-(2-Hydroxy-5-methoxy-benzyl)-piperazine | O-Demethylation |

| 1-(5-Hydroxy-2-methoxy-benzyl)-piperazine | O-Demethylation |

| 1-(2,5-Dimethoxy-x-hydroxy-benzyl)-piperazine | Aromatic Hydroxylation |

| 1-(2,5-Dimethoxy-benzyl)-piperazin-x-ol | Aliphatic Hydroxylation |

| Piperazine | N-Dealkylation |

| 2,5-Dimethoxybenzylamine | N-Dealkylation |

| Glucuronide/Sulfate Conjugates | Conjugation of hydroxylated metabolites |

Research Findings from Related Compounds:

Studies on the metabolism of flunarizine, a piperazine derivative, in rat liver microsomes demonstrated that N-dealkylation and ring hydroxylation are significant metabolic pathways. nih.gov Similarly, investigations into the metabolism of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine in human hepatocytes revealed extensive metabolism through O-demethylation, bis-O-demethylation, and N-debenzylation. nih.govmdpi.com These findings support the predicted metabolic pathways for this compound.

The metabolism of benzylpiperazine (BZP) has been studied in rats, identifying 4-hydroxy-BZP, 3-hydroxy-BZP, and piperazine as major metabolites. europa.eu These findings provide a strong basis for predicting the metabolic profile of its 2,5-dimethoxy analog.

Theoretical Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT would be instrumental in performing a detailed conformational analysis. This analysis would identify the most stable three-dimensional arrangements of the atoms in the molecule by calculating the potential energy surface. The flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, combined with the rotational freedom of the dimethoxybenzyl group, suggests a complex conformational landscape. A thorough DFT study would pinpoint the global minimum energy conformer and the energy barriers between different conformations, which are crucial for understanding the molecule's behavior and interactions. However, specific published DFT conformational analysis data for this compound is not currently available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. For this compound, analysis of the HOMO and LUMO distribution would reveal the regions of the molecule most likely to be involved in chemical reactions and intramolecular charge transfer. Detailed HOMO-LUMO energy values and orbital visualizations from specific research on this compound are not found in the public literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms. While the general principles of MEP mapping are well-established, a specific MEP map for this compound is not available in published research.

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are fundamental for the experimental elucidation of molecular structures. Infrared spectroscopy and mass spectrometry are two primary techniques used to characterize compounds like this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. A computed vapor phase IR spectrum for this compound is available and provides theoretical vibrational frequencies for its functional groups. spectrabase.com Key expected absorptions would include C-H stretching from the aromatic ring and the aliphatic piperazine and benzyl groups, C-N stretching of the piperazine ring, and C-O stretching from the methoxy groups.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of the hydrochloride salt of this compound is available through gas chromatography-mass spectrometry (GC-MS) analysis. caymanchem.com This technique separates the compound from a mixture before it is ionized and detected, confirming its identity and purity. Additionally, predicted collision cross-section values for the brominated analogue, 1-(4-bromo-2,5-dimethoxybenzyl)piperazine, are available, which provide information on the ion's shape in the gas phase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom.

In the case of piperazine derivatives, NMR is particularly useful for studying conformational dynamics. nih.gov The piperazine ring typically exists in a chair conformation, and the substituents on the nitrogen atoms can be in either axial or equatorial positions. Furthermore, rotation around the amide bond in N-acylated piperazines can be restricted, leading to the presence of different rotamers. nih.govbeilstein-journals.org For this compound, dynamic NMR experiments could reveal the energy barriers associated with the interconversion of the piperazine ring and rotation around the benzyl-nitrogen bond. beilstein-journals.org Such studies on related N-benzoylated piperazines have shown that the appearance of the ¹H NMR spectrum can be significantly influenced by the limited interconversion of the piperazine chair conformations. nih.gov

Illustrative ¹H NMR Data for a Benzylpiperazine Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.40 | m | 5H | Aromatic protons |

| 3.50 | s | 2H | Benzyl CH₂ |

| 2.80-3.00 | t | 4H | Piperazine CH₂ |

This table is illustrative and shows typical chemical shifts for a generic benzylpiperazine. Actual values for this compound would vary.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography provides the most accurate method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. This technique would definitively establish the preferred conformation of the piperazine ring and the spatial arrangement of the 2,5-dimethoxybenzyl group relative to the piperazine ring.

Studies on related piperazine compounds, such as 1-(4-nitrobenzoyl)piperazine, have utilized X-ray crystallography to confirm the conformational details observed in NMR studies. beilstein-journals.org These analyses provide a static picture of the molecule that complements the dynamic information obtained from spectroscopy.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.6 |

| b (Å) | 8.5 |

| c (Å) | 14.9 |

| β (°) | 97.4 |

This table is hypothetical and based on data for a similar piperazine derivative to illustrate the type of information obtained. beilstein-journals.org

Molecular Modeling and Dynamics Simulations

Computational chemistry offers powerful tools to investigate the behavior of molecules at an atomic level. These methods are crucial for predicting how this compound might interact with biological systems.

Molecular Docking for Ligand-Receptor/Enzyme Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be invaluable for predicting its binding affinity and mode of interaction with various biological targets, such as G protein-coupled receptors or enzymes. nih.govnih.gov

Arylpiperazine derivatives are known to interact with a variety of receptors, including serotonin receptors. nih.govnih.gov Docking studies of these compounds have revealed key interactions, such as a salt bridge formation between a protonated piperazine nitrogen and an aspartate residue in the receptor binding site. nih.gov Similar studies for this compound could predict its potential biological targets and guide the design of new derivatives with improved affinity and selectivity. nih.gov

Illustrative Molecular Docking Results for a Piperazine Derivative with a Serotonin Receptor

| Parameter | Value |

|---|---|

| Target Protein | 5-HT₁A Receptor |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp116, Phe361, Tyr390 |

This table is for illustrative purposes to show the output of a typical molecular docking study.

Molecular Dynamics (MD) Simulations of Protein-Compound Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.govuzh.ch An MD simulation of a this compound-protein complex, identified through docking, would allow for the assessment of the stability of the binding pose and the flexibility of the complex. nih.gov

These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, which are often more accurate than docking scores in predicting binding affinity. uzh.ch MD simulations are a powerful tool for understanding the detailed mechanism of ligand binding and can provide insights that are not accessible through static docking studies alone. nih.gov

Computational Studies on Adsorption Properties and Intermolecular Forces

Computational methods, such as Density Functional Theory (DFT), can be used to study the adsorption of organic molecules onto various surfaces. mdpi.com These studies are important for understanding the environmental fate of a compound or its interaction with materials. For this compound, computational studies could predict its adsorption behavior on surfaces like silica (B1680970) or activated carbon. escholarship.org

These calculations can determine the adsorption energy, the optimal orientation of the molecule on the surface, and the nature of the intermolecular forces involved, such as van der Waals forces, hydrogen bonds, and π-π interactions. mdpi.comresearchgate.net Such insights are crucial for applications ranging from environmental remediation to the development of drug delivery systems. researchgate.net

Pharmacological and Biological Activity Profiling Preclinical Investigations

In Vitro Cellular and Molecular Mechanisms

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Cholinesterases, β-secretase-1, Endocannabinoid Hydrolases)

The piperazine (B1678402) nucleus is a foundational structure in the development of various enzyme inhibitors. nih.govnih.gov Derivatives of benzylpiperazine have been evaluated for their inhibitory potential against several key enzymes implicated in neurological and other disorders.

Monoamine Oxidase (MAO): Monoamine oxidase inhibitors are critical in the management of neurodegenerative diseases like Parkinson's disease. nih.gov Research into pyridazinobenzylpiperidine derivatives, which share structural similarities with benzylpiperazine, has identified potent and selective inhibitors of MAO-B. nih.govmdpi.com For instance, certain derivatives exhibit MAO-B inhibition with IC50 values in the low micromolar and even nanomolar range. nih.govmdpi.comresearchgate.net Specifically, compound S5, a pyridazinobenzylpiperidine derivative, was found to be a potent, reversible, and competitive MAO-B inhibitor with an IC50 value of 0.203 μM and a Ki value of 0.155 µM. mdpi.com While direct inhibitory data for 1-(2,5-dimethoxy-benzyl)-piperazine on MAO is not extensively detailed, the general class of N-methyl-piperazine chalcones has also been identified as dual inhibitors of MAO-B and acetylcholinesterase. semanticscholar.org

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) inhibitors are a primary treatment for Alzheimer's disease. jst.go.jpnih.gov The structural backbone of this compound is related to known AChE inhibitors like donepezil. jst.go.jpacs.org Studies have demonstrated that linking a benzylpiperazine moiety to other chemical scaffolds, such as isoindoline-1,3-dione, can yield compounds with significant AChE inhibitory activity. nih.gov In one such study, a derivative showed an IC50 value of 0.086 µM against AChE, comparable to donepezil. nih.gov This suggests that the benzylpiperazine scaffold is a promising candidate for the design of new cholinesterase inhibitors. semanticscholar.orgnih.gov

β-secretase-1 (BACE-1): The inhibition of β-secretase (BACE-1) is a key therapeutic strategy aimed at reducing the production of amyloid-β (Aβ) peptides in Alzheimer's disease. nih.govmdpi.comnih.gov BACE-1 is an aspartic protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of Aβ plaques. nih.govrsc.org While numerous BACE-1 inhibitors have been developed and investigated, specific inhibitory data for this compound is not prominently available in the current body of literature.

Endocannabinoid Hydrolases: The piperazine and piperidine (B6355638) rings are considered privileged chemical scaffolds for creating inhibitors of endocannabinoid hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). nih.govnih.gov These enzymes are responsible for degrading endocannabinoids, and their inhibition can modulate endocannabinoid signaling. nih.govmdpi.com Carbamates featuring a piperazine ring have been shown to act as dual inhibitors of FAAH and MAGL, demonstrating in vivo activity in mice. nih.govnih.gov

| Enzyme Target | Compound Class/Derivative | Key Findings | IC50 / Ki Values |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine (S5) | Potent, selective, reversible, and competitive inhibitor. mdpi.com | IC50: 0.203 μM; Ki: 0.155 μM mdpi.com |

| Acetylcholinesterase (AChE) | Benzylpiperazine-isoindoline-1,3-dione derivative | Potent inhibition, comparable to donepezil. nih.gov | IC50: 0.086 μM nih.gov |

| FAAH and MAGL | Piperazine Aryloxybenzyl Carbamates | Act as dual inhibitors of both enzymes. nih.gov | Data not specified |

Antioxidant Activity Assessment and Mechanisms (e.g., Radical Scavenging, Metal Chelation)

Piperazine derivatives have been a focus of research for their antioxidant properties, which are crucial in combating oxidative stress associated with numerous diseases. researchgate.netnih.gov The mechanisms underlying this activity often involve the ability to scavenge free radicals and chelate metal ions. mdpi.commdpi.com

Studies on various aryl/aralkyl substituted piperazine derivatives have demonstrated notable antioxidant activity through methods such as the DPPH (2,2′-Diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) radical scavenging assays, as well as the FRAP (ferric reducing/antioxidant power) method. nih.gov A review of piperazine compounds highlighted that a piperazinyl flavone derivative featuring a 2,5-dimethoxy phenyl group exhibited the most potent antioxidant activity within its tested series. researchgate.net This indicates that the 2,5-dimethoxy substitution pattern on the benzyl (B1604629) ring is favorable for antioxidant effects. The antioxidant mechanism of phenolic compounds, which share structural motifs with the subject compound, includes donating hydrogen, chelating metal ions, quenching singlet oxygen, and scavenging free radicals. mdpi.com

| Compound/Derivative | Assay | Result |

|---|---|---|

| Piperazine derivative with 3,7-dimethylxanthine (Compound 3c) | DPPH Radical Scavenging | IC50: 189.42 μmol/L nih.gov |

| Piperazinyl flavone with 2,5-dimethoxy phenyl group | General Antioxidant Screens | Reported as having the best antioxidant activity in its series. researchgate.net |

| Thiazol-4(5H)-one analog (Compound 8) | DPPH Radical Scavenging | 77% scavenging activity. mdpi.com |

| Thiazol-4(5H)-one analog (Compound 14) | DPPH Radical Scavenging | 68% scavenging activity. mdpi.com |

Anti-Aggregation Effects, particularly on Amyloid Beta Protein

The aggregation of amyloid-beta (Aβ) protein is a central pathological hallmark of Alzheimer's disease. nih.govmdpi.com Consequently, compounds that can inhibit this aggregation process are of significant therapeutic interest. nih.govmdpi.com Research has shown that various molecules, including certain antibiotics like benzylpenicillin, can bind to Aβ, modulate its aggregation, and reduce its cytotoxicity. nih.govnih.gov The mechanism can involve both reversible and covalent interactions with the Aβ peptide. nih.gov Furthermore, it has been suggested that acetylcholinesterase (AChE) is involved in the aggregation of Aβ, implying that AChE inhibitors might also exert anti-aggregation effects. mdpi.com While the benzylpiperazine scaffold is explored for neurodegenerative diseases, direct experimental evidence and specific data concerning the anti-aggregation effects of this compound on amyloid-beta protein are not detailed in the reviewed literature.

Investigations into Mitochondrial Function and Cellular Bioenergetics in non-human cell lines

Oxidative stress can severely impair mitochondrial function, leading to cellular apoptosis, a process implicated in neurodegenerative diseases. nih.gov Preclinical studies on novel 1,4-disubstituted piperazine-2,5-dione derivatives have been conducted in SH-SY5Y human neuroblastoma cells, a common non-human model for neuronal studies. These investigations revealed that certain derivatives can protect cells from oxidative damage induced by hydrogen peroxide. nih.gov One promising compound was found to decrease the production of reactive oxygen species (ROS) and stabilize the mitochondrial membrane potential, which in turn inhibited cell apoptosis. nih.gov This suggests that compounds based on the piperazine scaffold may have a protective effect on mitochondrial function and cellular bioenergetics under conditions of oxidative stress.

Preclinical Antimicrobial Mechanisms of Action

The piperazine ring is a component of various synthetic compounds with potential antimicrobial properties. For example, 2,5-diketopiperazines (DKPs), which are cyclic dipeptides, represent a scaffold for developing novel antimicrobial agents. nih.gov Studies on synthetic, amphiphilic DKPs have shown activity against a range of bacteria and fungi, including drug-resistant clinical isolates. The antimicrobial activity of these compounds is linked to their cationic and hydrophobic characteristics. nih.gov The predominant mechanism of action for many of these cationic antimicrobial compounds is the disruption of the plasma membrane of the pathogen. nih.gov While these findings point to the potential of the piperazine scaffold in antimicrobial drug design, specific studies on the antimicrobial mechanisms of this compound have not been identified.

Anti-inflammatory Pathway Modulations

Chronic inflammation is a key component of many diseases, and compounds with anti-inflammatory properties are of great interest. Research into piperazine-containing molecules has uncovered potential modulatory effects on inflammatory pathways. For instance, a study on 1,4-disubstituted piperazine-2,5-dione derivatives found that a lead compound promoted cell survival in the face of oxidative stress by activating an IL-6/Nrf2 positive-feedback loop. nih.gov The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation. This finding suggests that piperazine derivatives may exert their protective effects in part through the modulation of such anti-inflammatory and cytoprotective signaling cascades.

In Vivo Preclinical Pharmacodynamics and Efficacy Studies (Non-Human Animal Models)

Preclinical studies in non-human animal models are essential for evaluating the physiological effects of new chemical entities. Several benzylpiperazine derivatives have been assessed in vivo, primarily in mice, to determine their pharmacodynamic properties.

In locomotor activity assays, dibenzylpiperazine (DBZP) was shown to produce a dose-dependent decrease in locomotor activity in mice, indicating a depressant rather than stimulant effect on the central nervous system. nih.gov Another study focused on a novel benzylpiperazine derivative, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), which was evaluated in mouse models of pain. acs.orgnih.gov This compound produced dose-dependent antinociceptive effects in a formalin-induced inflammatory pain model. acs.orgnih.gov Furthermore, in a chronic constriction injury model of neuropathic pain, the same compound demonstrated significant and dose-dependent anti-allodynic effects. nih.gov Importantly, at doses that were effective in pain assays, this compound did not significantly impair locomotor activity, suggesting a specific analgesic effect without general sedation. acs.orgnih.gov These studies underscore that benzylpiperazine derivatives are pharmacologically active in vivo and can modulate complex physiological processes such as nociception.

| Compound | Animal Model | Assay | Observed Effect |

|---|---|---|---|

| Dibenzylpiperazine (DBZP) | Mouse | Locomotor Activity | Dose-dependent decrease in locomotor activity. nih.gov |

| Benzylpiperazine Derivative (Compound 15) | Mouse | Formalin-Induced Inflammatory Pain | Dose-dependent antinociception. acs.orgnih.gov |

| Benzylpiperazine Derivative (Compound 15) | Mouse | Chronic Constriction Injury (Neuropathic Pain) | Dose-dependent anti-allodynic effects. nih.gov |

| Benzylpiperazine Derivative (Compound 15) | Mouse | Locomotor Activity | No significant impairment at effective analgesic doses. acs.orgnih.gov |

Neurocognitive and Memory Enhancement in Animal Models of Neurodegenerative Disorders

No preclinical studies were identified that specifically investigated the effects of this compound on neurocognitive and memory enhancement in animal models of neurodegenerative disorders, such as Alzheimer's disease. While research exists on other novel piperazine derivatives showing potential in reducing amyloid pathology, Tau pathology, and memory impairments in preclinical models, these findings are not directly applicable to this compound. nih.govresearchgate.net For instance, a study on a novel N,N'-disubstituted piperazine anti-amyloid scaffold demonstrated reductions in both amyloid and Tau pathologies and amelioration of memory deficits in an animal model of Alzheimer's disease. nih.gov However, the specific structure and substitutions of this compound differentiate it from the compounds investigated in those studies.

Antinociceptive and Anti-Allodynic Effects in Pain Models

There is a lack of specific preclinical data on the antinociceptive and anti-allodynic effects of this compound in established pain models. The broader class of benzylpiperazine derivatives has been a subject of investigation for their potential as analgesics, particularly through their interaction with sigma-1 (σ1) receptors, which are known to modulate nociceptive signaling. nih.govnih.gov For example, a study on a series of new benzylpiperazinyl derivatives identified a compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which demonstrated dose-dependent antinociception and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. nih.govnih.gov This compound exhibited high affinity for the σ1 receptor. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Behavioral Pharmacology in Animal Models Focused on Receptor-Mediated Outcomes

Specific studies on the behavioral pharmacology of this compound focusing on receptor-mediated outcomes are not available in the current scientific literature. Research on structurally related compounds, such as dibenzylpiperazine (DBZP), has been conducted to evaluate their behavioral effects. DBZP, a common byproduct of benzylpiperazine (BZP) synthesis, has been shown to produce behavioral effects consistent with both dopaminergic and serotonergic mechanisms. nih.gov Another area of related research involves N-(2-methoxybenzyl) derivatives of 2,5-dimethoxy-substituted phenethylamines (NBOMe compounds), which have been characterized for their receptor binding profiles. These compounds are potent agonists at serotonin (B10506) 5-HT2A receptors. It is important to note that while these compounds share some structural motifs with this compound, they belong to a different chemical class (phenethylamines) and their pharmacological profiles are not directly predictive.

Structure Activity Relationship Sar and Rational Molecular Design Principles

Systematic Exploration of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of benzylpiperazine derivatives can be significantly altered by introducing various substituents at different positions on both the benzyl (B1604629) ring and the piperazine (B1678402) moiety.

Systematic studies have demonstrated that the nature and position of substituents on the N-benzyl ring play a critical role in modulating the affinity and selectivity of these compounds for various biological targets, including monoamine transporters and sigma receptors. For instance, in a series of N-benzyl analogues of a dopamine (B1211576) transporter (DAT) specific compound, introducing different 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents on the phenyl ring of the benzyl moiety led to compounds with high potency. nih.gov Notably, a vinyl substitution at the 4'-position resulted in the most potent compound in that series. nih.gov

Similarly, the substitution pattern on the dimethoxy-benzyl portion of the molecule is a key determinant of activity. Studies on related 2,5-dimethoxyphenylpiperidines revealed that while the 2,5-dimethoxy substitution pattern is a known element in certain psychoactive compounds, modifications can drastically alter receptor interactions. semanticscholar.orgnih.gov For example, introducing a trifluoromethyl group at the 4-position of the 2,5-dimethoxyphenyl ring in piperidine (B6355638) analogues resulted in compounds with high agonist potency at the serotonin (B10506) 5-HT2A receptor. semanticscholar.org

The effect of substituents is not limited to potency. In the development of σ1 receptor ligands, modifications to the benzylpiperazine structure were shown to improve selectivity. A series of compounds with a 4-methoxybenzyl group on the piperazine nitrogen showed high affinity for the σ1 receptor. nih.govacs.org Further modifications, such as adding a 3-cyclohexylpropan-1-one moiety, significantly enhanced σ1 receptor selectivity over the σ2 receptor. nih.govacs.org

In the context of anticancer activity, research on trimethoxyphenyl-based analogues has shown that the substitution on the phenyl ring is crucial. Compounds featuring dimethoxy and trimethoxy phenyl rings have demonstrated significant cytotoxic potency against cancer cell lines like hepatocellular carcinoma (HepG2). mdpi.com The specific arrangement of these methoxy (B1213986) groups influences the compound's ability to inhibit critical cellular processes, such as tubulin polymerization. mdpi.com

Table 1: Research Findings on Substituent Effects on the Biological Activity of Benzylpiperazine Analogues

| Compound/Analogue Class | Substituent Modification | Target/Activity | Key Finding | Reference |

| N-benzylpiperidine Analogues | 4'-alkenyl and 4'-alkynyl groups on benzyl ring | Dopamine Transporter (DAT) | Alkenyl and alkynyl substitutions produced potent DAT inhibitors; a 4'-vinyl group was most potent. | nih.gov |

| Benzylpiperazine Derivatives | 4-methoxybenzyl group and additional acyl chains | σ1 Receptor | A 4-methoxybenzyl group conferred high σ1 affinity. A 3-cyclohexylpropan-1-one chain improved selectivity (Ki σ2/Ki σ1 = 886). | nih.govacs.org |

| Trimethoxyphenyl-based Analogues | Varied azalactone ring, with DMP and TMP moieties | Anticancer (HepG2 cells) | Compounds with specific diamide (B1670390) and imidazolone (B8795221) structures showed potent cytotoxicity (IC50 = 1.38 to 3.21 μM) and tubulin inhibition. | mdpi.com |

| N-benzyl-N'-(benzofuran-2-ylmethyl)piperazines | Fluoroalkoxybenzyl groups | σ1 Receptor | A 4'-(2''-fluoroethoxy)benzyl group resulted in high σ1 affinity (Ki=2.6 nM) and selectivity (σ2/σ1=187). | nih.gov |

Molecular Hybridization and Rational Drug Design Approaches for Novel Analogues

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural units with distinct biological activities) into a single hybrid molecule. This approach aims to create novel compounds with improved affinity, better selectivity, dual-action mechanisms, or reduced side effects. The 1-(2,5-Dimethoxy-benzyl)-piperazine scaffold is a versatile platform for such hybridization.

One successful application of this strategy is the development of potential anticancer agents. By integrating the phenylpiperazine moiety with a 1,2-benzothiazine scaffold, researchers have designed compounds that act as inhibitors of topoisomerase II, an important enzyme in cancer chemotherapy. mdpi.com In this design, the phenylpiperazine part acts as a groove-binding side chain, referencing the structure of known topoisomerase inhibitors. mdpi.com The resulting hybrids showed significant cytotoxic activity against cancer cell lines, with some demonstrating greater potency than the established drug doxorubicin. mdpi.com

Another prominent hybridization technique involves "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, to link the benzylpiperazine core to other heterocyclic systems like 1,2,3-triazoles. nih.govnih.gov This method has been used to synthesize novel benzothiazole-piperazine-1,2,3-triazole hybrids. nih.gov These complex molecules, which combine three distinct heterocyclic scaffolds, have shown moderate to potent antiproliferative activity against a panel of human cancer cell lines. nih.gov Similarly, hybrid molecules linking a 4-nitroimidazole-piperazinyl moiety to 1,2,3-triazoles have been designed and synthesized, demonstrating potent activity against the MCF-7 breast cancer cell line. nih.gov

The rationale behind hybridization is often to target multiple pathways or to enhance the interaction with a single target. Natural products are a rich source of pharmacophores for creating these hybrids. mdpi.com The combination of a synthetic scaffold like benzylpiperazine with a natural product fragment can lead to compounds with novel biological profiles and improved drug-like properties. mdpi.com

Conformational Analysis and Pharmacophore Development for Ligand Optimization

The three-dimensional structure (conformation) of a molecule and the spatial arrangement of its key features (pharmacophore) are fundamental to its interaction with a biological target. Optimizing ligands requires a deep understanding of these properties.

Conformational Analysis: The piperazine ring, like cyclohexane, typically adopts a stable chair conformation. rsc.org In this conformation, substituents on the nitrogen atoms can be in either an axial or equatorial position. Infrared spectral studies have indicated that the N-H bond in piperazine prefers the equatorial position, similar to what is observed in piperidine. rsc.org For N-substituted piperazines like this compound, the bulky benzyl group is also expected to predominantly occupy the equatorial position to minimize steric hindrance.

Pharmacophore Development: A pharmacophore model defines the essential steric and electronic features required for a molecule to bind to a specific receptor. nih.gov These models are constructed based on the structures of known active ligands and their interactions with the target protein. nih.gov For benzylpiperazine derivatives, a typical pharmacophore model would include:

An aromatic ring (from the benzyl group).

A hydrophobic feature (the benzyl group).

A hydrogen bond acceptor (the nitrogen atoms of the piperazine ring).

A positive ionizable feature (the protonatable nitrogen of the piperazine ring).

Computational techniques are used to build and refine these models. nih.govnih.gov Once a pharmacophore model is validated, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that fit the model and are likely to be active. nih.gov This approach significantly accelerates the discovery of new lead compounds. For example, a pharmacophore model can be developed from the crystal structure of a target protein bound to a ligand, outlining the key interaction points such as hydrogen bonds, hydrophobic contacts, and aromatic interactions. nih.gov This model then guides the design of new analogues of this compound with optimized geometry to better fit the target's binding site, enhancing potency and selectivity.

Identification of Key Structural Motifs Governing Target Affinity and Efficacy

Through extensive SAR studies, specific structural motifs within the benzylpiperazine framework have been identified as crucial for governing affinity and efficacy at various biological targets.

The Piperazine Ring: This core motif is considered a "privileged scaffold" because it can interact with multiple pharmacological targets with high affinity. mdpi.com Its two nitrogen atoms can act as hydrogen bond acceptors, and one is often protonated at physiological pH, allowing for a key ionic interaction with acidic amino acid residues (like aspartate) in a receptor's binding pocket. mdpi.com The piperazine ring also serves as a central linker, positioning the other pharmacophoric elements in a specific spatial orientation.

The N-Benzyl Group: The benzyl moiety is fundamental for affinity at many receptors. The aromatic ring provides a site for π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. mdpi.com The dimethoxy substitution pattern, as in this compound, is particularly important. These methoxy groups can act as hydrogen bond acceptors and significantly influence the electronic properties and conformation of the ring, which in turn affects binding affinity and functional activity (agonist vs. antagonist). semanticscholar.org

The Linker and Substituents on the Second Piperazine Nitrogen (N4): The nature of the group attached to the other piperazine nitrogen is a major determinant of selectivity and potency. For σ1 receptor ligands, attaching another aromatic group, such as a benzofuran-2-ylmethyl moiety, via the N4 nitrogen leads to high affinity. nih.gov In compounds targeting mycobacteria, a bulky and lipophilic diphenylmethyl group at this position was found to significantly improve activity. mdpi.com This highlights that the N4 position is a critical point for modification to fine-tune the pharmacological profile of the benzylpiperazine scaffold.

Analogues and Derivatives of 1 2,5 Dimethoxy Benzyl Piperazine

Synthesis and Characterization of Substituted Benzylpiperazine Analogues

The synthesis of substituted benzylpiperazine analogues is a well-established area of medicinal chemistry, driven by the quest for novel compounds with tailored biological activities. A common and straightforward method for the synthesis of 1-benzylpiperazine (B3395278) derivatives involves the reaction of piperazine (B1678402) monohydrochloride with a substituted benzyl (B1604629) chloride. europa.eu This reaction can sometimes lead to the formation of 1,4-dibenzylpiperazine (B181160) as a byproduct. europa.eu

Another versatile approach involves the reductive amination of piperazine with a substituted benzaldehyde (B42025). More complex multi-step syntheses are also employed to create a wide array of analogues. For instance, a series of N,N-disubstituted piperazines featuring regioisomeric dimethoxybenzyl substituents were synthesized to investigate their analytical profiles. researchgate.net This involved combining 3-trifluoromethylphenylpiperazine (TFMPP) with various monomethoxybenzyl and dimethoxybenzyl chlorides. researchgate.net

The synthesis of benzylpiperazine derivatives as potential anticancer agents has also been explored. In one study, four series of benzylpiperazine derivatives were designed and synthesized as potential inhibitors of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov A total of 81 compounds were synthesized to probe the structure-activity relationships. nih.gov

Furthermore, the synthesis of a key intermediate for Coenzyme Q analogues, 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl- scilit.comacs.orgbenzoquinone hydrochloride, was achieved through a sequence involving a Blanc reaction, Kornblum oxidation, and subsequent oxidation. researchgate.net

The characterization of these synthesized analogues relies heavily on modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FT-IR) are crucial for identifying and differentiating between regioisomers. researchgate.netojp.gov Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are also invaluable for elucidating the precise three-dimensional structure of these molecules. csu.edu.au

Comparative Pharmacological Profiling of Structural Analogues

The pharmacological profiling of structural analogues of 1-(2,5-dimethoxy-benzyl)-piperazine and related compounds reveals a diverse range of biological activities, primarily centered on their interactions with various receptors in the central nervous system. Benzylpiperazine (BZP) itself is known to be a central nervous system stimulant, with effects approximately 10% as potent as d-amphetamine. europa.eu Its mechanism of action involves the release and reuptake inhibition of dopamine (B1211576), serotonin (B10506), and noradrenaline. europa.euwikipedia.org

Studies on substituted benzylpiperidine and 1-benzylpiperazine derivatives have shown their high affinity for sigma (σ) receptors, with a preference for the σ1 subtype over the σ2 subtype. acs.org These compounds generally exhibit low affinity for 5-HT1A and D2 receptors. acs.org

The pharmacological effects can be significantly altered by the nature and position of substituents on the benzyl ring. For example, a study on regioisomeric bromodimethoxy benzyl piperazines was conducted to compare their analytical profiles, highlighting the importance of precise structural characterization in differentiating their potential activities. ojp.gov

In the context of anticancer research, the comparative pharmacological profiling of synthesized benzylpiperazine derivatives revealed that 22 out of 81 compounds exhibited binding affinities in the micromolar range to at least one of the Bcl-2 family proteins (Bcl-2, Bcl-xL, and Mcl-1). nih.gov Notably, some of these compounds were highly selective for Mcl-1. nih.gov

A comparative study of dibenzylpiperazine (DBZP), a common byproduct in the synthesis of BZP, showed that it is a behaviorally active compound with some abuse liability, though with lower potency and efficacy than BZP. nih.govnih.gov DBZP was found to substitute for methamphetamine in drug discrimination studies. nih.govnih.gov

Impact of Minor Structural Modifications on Biological Activity and Receptor Selectivity

The structure-activity relationship (SAR) of benzylpiperazine derivatives is a critical area of research, as minor structural modifications can lead to significant changes in biological activity and receptor selectivity. nih.govnih.gov The piperazine ring itself, with its two nitrogen atoms, provides opportunities for creating compounds with improved water solubility and bioavailability. nih.govscilit.comresearchgate.net

The substitution pattern on the aromatic ring of the benzyl group plays a crucial role in determining the pharmacological profile. For instance, in a series of bicyclohydantoin-phenylpiperazines, substitution at the ortho position with a group having a negative potential was favorable for affinity at both 5-HT1A and α1 receptors. nih.gov Conversely, the meta position appeared to be important for differentiating between these two receptors. nih.gov

In the development of selective Mcl-1 inhibitors, molecular docking and dynamics simulations were used to understand the binding modes of benzylpiperazine derivatives. nih.gov These computational studies, coupled with experimental binding data, help to rationalize the observed binding affinities and selectivities, guiding the design of more potent and selective compounds. nih.gov

The replacement of a piperidine (B6355638) ring with a piperazine ring can also have a profound impact on receptor affinity. In a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine moiety was identified as a key structural element for achieving dual H3/σ1 receptor affinity. nih.gov

The length of an alkyl linker between the piperazine ring and another part of a molecule can also influence activity. However, in a series of piperazine derivatives targeting sigma receptors, the length of the alkyl linker did not show a clear influence on their affinity for the σ1 receptor. nih.gov

The following table presents a selection of substituted benzylpiperazine analogues and their reported biological activities, illustrating the impact of structural modifications.

| Compound Name | Modification from this compound | Key Biological Activity/Finding | Reference(s) |

| 1-Benzylpiperazine (BZP) | Removal of the 2,5-dimethoxy groups | CNS stimulant, releases dopamine, serotonin, and noradrenaline | europa.euwikipedia.org |

| 1,4-Dibenzylpiperazine (DBZP) | Addition of a second benzyl group at the N4 position | Behaviorally active with some abuse liability | nih.govnih.gov |

| 4-Bromo-2,5-dimethoxy-1-benzylpiperazine (2C-B-BZP) | Addition of a bromine atom at the 4-position of the benzyl ring | A designer drug with psychoactive properties | wikipedia.org |

| Substituted 4-benzylpiperazine derivatives | Various substitutions on the benzyl ring | High affinity for sigma receptors | acs.org |

| Benzylpiperazine derivatives | Various modifications to the core structure | Selective inhibitors of the Mcl-1 anti-apoptotic protein | nih.gov |

Integration of Piperazine Scaffolds into Diverse Chemical Architectures

The versatility of the piperazine scaffold extends beyond simple substitutions, allowing for its integration into a wide array of complex chemical architectures. rsc.orgbohrium.com This has led to the development of novel compounds with diverse therapeutic applications, from anticancer agents to treatments for neurological disorders. nih.govunisi.it The piperazine ring can act as a central building block or be appended to larger molecular frameworks to modulate their physicochemical and pharmacological properties. nih.govmdpi.comrug.nl

One notable example is the incorporation of the piperazine moiety into DNA-Encoded Chemical Libraries (DECLs). A stereochemically diverse DECL was constructed using enantiomerically pure trifunctional 2,6-di-substituted piperazines as central cores, generating a library of 77 million compounds. nih.gov This approach allows for the rapid screening of vast chemical space to identify novel bioactive molecules.

Piperazine derivatives have also been designed as kinase inhibitors for the treatment of cancer. For instance, N,N'-dialkylpiperazines have been developed as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). mdpi.com The positively charged piperazine ring in these molecules often interacts with the solvent-exposed region of the kinase, contributing to their binding affinity and selectivity. mdpi.com

Furthermore, the piperazine ring is a key component in many approved drugs for various conditions. For example, vilazodone, an antidepressant, features a piperazine ring that was constructed during its synthesis. mdpi.com Flibanserin, a treatment for female sexual desire disorder, also contains a piperazine moiety that was introduced via alkylation. mdpi.com

The ability to functionalize the carbon atoms of the piperazine ring, in addition to the nitrogen atoms, has opened up new avenues for creating structural diversity. mdpi.com Recent advances in C-H functionalization techniques have enabled the synthesis of piperazines with substituents directly on the ring, a significant departure from the traditional focus on N-substitution. mdpi.com These methodologies provide access to a wider range of three-dimensional chemical space, which is crucial for modern drug discovery. nih.govrug.nl

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of novel analogues of 1-(2,5-Dimethoxy-benzyl)-piperazine with enhanced potency, selectivity, and pharmacokinetic properties is a cornerstone of future research. Traditional synthetic methods, while effective, may be limited in their ability to efficiently generate complex and diverse chemical matter. The development of more advanced and efficient synthetic strategies is therefore of paramount importance.

Furthermore, the direct C-H functionalization of the piperazine (B1678402) ring is a powerful strategy for introducing molecular complexity. mdpi.com Techniques involving photoredox catalysis and the use of specialized reagents like SnAP (Stannyl Amine Protocol) and SLAP (Silicon Amine Protocol) enable the direct modification of the piperazine core, offering access to previously inaccessible chemical space. mdpi.com Organometallic catalysis, for instance using rhodium or palladium catalysts, can facilitate novel carbonylations and cross-coupling reactions on the piperazine scaffold. acs.orggyanvihar.org These methods provide a toolkit for the late-stage functionalization of the this compound core, allowing for the rapid generation of diverse analogue libraries for structure-activity relationship (SAR) studies. The synthesis of piperazine-containing macrocycles and other complex architectures also represents a promising avenue for exploring novel chemical space. nih.gov

A summary of advanced synthetic methodologies applicable to piperazine derivatives is presented in the table below.

| Methodology | Description | Potential Advantages for this compound Analogues |

| Flow Chemistry | Continuous processing of chemical reactions in a reactor. rsc.orgnih.gov | Improved reaction control, enhanced safety, scalability, and potential for multi-step synthesis without isolation of intermediates. rsc.orgnih.gov |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the piperazine ring. mdpi.com | Access to novel chemical space, late-stage functionalization, and increased synthetic efficiency. mdpi.com |

| Photoredox Catalysis | Use of light to drive chemical reactions, often enabling unique transformations. mdpi.com | Mild reaction conditions, high functional group tolerance, and access to radical-based reaction pathways. mdpi.com |

| Organometallic Catalysis | Employment of metal catalysts (e.g., Rhodium, Palladium) to facilitate reactions like carbonylation and cross-coupling. acs.orggyanvihar.org | High efficiency and selectivity for specific bond formations. acs.orggyanvihar.org |

Integration of Multi-Omics Data in Preclinical Biological Studies

To gain a comprehensive understanding of the biological effects of this compound and its analogues, future preclinical studies should embrace the integration of multi-omics data. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of cellular responses to a drug candidate. nih.gov

By analyzing changes across these different biological layers simultaneously, researchers can construct more complete and accurate models of a compound's mechanism of action (MoA). nih.gov For instance, a multi-omics approach could be used to identify not only the primary target of this compound but also its off-target effects and any downstream pathway modulations. This holistic view is crucial for predicting both efficacy and potential toxicity. The integration of these large datasets allows for the creation of unified consensus networks, which can help to distinguish between direct and indirect effects of the compound. nih.gov

The application of multi-omics can also help to bridge the gap between in vitro and in vivo studies by identifying molecular signatures that are consistent across different model systems. nih.gov This can lead to the identification of more robust biomarkers for predicting therapeutic response in subsequent clinical trials.

Development of Novel Computational Prediction Models for Drug Discovery

Computational modeling plays an increasingly vital role in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their biological activities and physicochemical properties. For this compound, the development of novel computational models can significantly accelerate the discovery of new and improved analogues.

Pharmacophore modeling can be used to define the key structural features required for a compound to interact with a specific biological target. nih.gov By generating predictive pharmacophore models based on a set of known active and inactive piperazine-based compounds, researchers can virtually screen large chemical databases to identify new potential hits. nih.gov

Furthermore, the application of machine learning algorithms is revolutionizing predictive modeling in drug discovery. nih.gov Algorithms such as CatBoost, LightGBM, and XGBoost can be trained on existing datasets of piperazine derivatives to build highly accurate models for predicting various properties, including biological activity, solubility, and toxicity. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of piperazine derivatives with their inhibitory activity against a particular target. acs.org

In addition to predicting efficacy, computational models are also crucial for predicting potential toxicity. In silico tools can be used to assess the potential for adverse effects, such as hepatotoxicity or cardiotoxicity, early in the drug discovery process, thereby reducing the likelihood of late-stage failures. nih.govdntb.gov.ua

| Computational Model Type | Application in this compound Research |

| Pharmacophore Modeling | Identification of key structural features for target interaction and virtual screening of compound libraries. nih.gov |

| Machine Learning (e.g., CatBoost, XGBoost) | Prediction of biological activity, physicochemical properties, and toxicity of novel analogues. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation of chemical structure with biological activity to guide the design of more potent compounds. acs.org |

| In Silico Toxicity Prediction | Early assessment of potential adverse effects to de-risk drug development. nih.govdntb.gov.ua |

Exploration of Undiscovered Pharmacological Targets and Polypharmacology

While initial research may focus on a primary target for this compound, a comprehensive understanding of its full therapeutic potential requires the exploration of its interactions with other biological targets. The concept of polypharmacology , where a single drug molecule interacts with multiple targets, is gaining traction as a strategy for developing more effective therapies for complex diseases. nih.govnih.govresearchgate.net

A systematic investigation of the target profile of this compound could reveal novel mechanisms of action and potential applications in different disease areas. This can be achieved through a combination of computational and experimental approaches. For instance, computational target prediction algorithms can suggest potential off-targets, which can then be validated experimentally.

A powerful tool for target identification and validation is the CRISPR-Cas9 gene-editing technology. nih.govresearchgate.nethorizondiscovery.comnabea.pub Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer sensitivity or resistance to this compound, thereby revealing its molecular targets and associated pathways. nih.govhorizondiscovery.com This approach provides a robust and unbiased method for elucidating a compound's mechanism of action. researchgate.netnabea.pub

The deliberate design of multi-target-directed ligands (MTDLs) based on the this compound scaffold could lead to the development of drugs with improved efficacy and a reduced propensity for drug resistance. nih.gov

Novel Applications in Chemical Biology and Material Science

Beyond its potential as a therapeutic agent, the this compound scaffold can be leveraged for the development of novel tools in chemical biology and functional materials in material science.

In the realm of chemical biology , the piperazine moiety can be incorporated into fluorescent probes to visualize and study biological processes in living cells. rsc.orgacs.orgnih.govresearchgate.net For example, by conjugating the piperazine scaffold to a fluorophore, it is possible to create probes that can detect specific ions, reactive oxygen species, or changes in the cellular microenvironment. rsc.orgacs.orgresearchgate.net Such probes are invaluable tools for basic research and could also have diagnostic applications. nih.gov The development of piperazine-based PET imaging probes is another promising area of research. nih.gov

In material science , the piperazine unit can be incorporated into polymers and macrocycles to create materials with unique properties. nih.govrsc.org For instance, piperazine-containing polymers have been investigated for their antimicrobial properties. rsc.org The rigid structure and hydrogen bonding capabilities of the piperazine ring can also be exploited in the design of self-assembling materials and metal-organic frameworks (MOFs). rsc.orgnih.gov The synthesis of piperazine-based macrocycles for applications such as ion-specific binding and catalysis is another active area of research. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2,5-Dimethoxy-benzyl)-piperazine derivatives to improve yield and purity?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., DMF for solubility), stoichiometric control of reactants, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring reaction progress using TLC (e.g., 1:2 hexane:ethyl acetate) ensures intermediate stability. Adjusting parameters like temperature (room temperature for propargyl bromide addition) and reaction time (6–7 hours) enhances yield .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound derivatives?

- Methodological Answer : Use elemental analysis and spectral methods (¹H/¹³C NMR, FT-IR) for functional group confirmation. Raman microspectroscopy (20 mW laser power, 128–256 scans) differentiates isomers via peak intensity and multivariate analysis (PCA/LDA). Thermal stability can be assessed via thermogravimetric analysis (TGA) and crystallography for supramolecular interactions .

Q. How do researchers evaluate the local anesthetic activity of piperazine derivatives in preclinical models?

- Methodological Answer : Employ infiltration anesthesia models in rodents, measuring latency to pain response (e.g., tail-flick test). Compare dose-dependent efficacy against controls (e.g., lidocaine). Toxicity is assessed via LD50 values and histopathological analysis of injection sites .

Advanced Research Questions

Q. What computational approaches are used to predict the antiplatelet activity of modified piperazine derivatives, and how do they correlate with experimental data?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations model interactions with platelet receptors (e.g., PAR-1). Validate predictions via in vitro platelet aggregation assays (e.g., ADP-induced aggregation) and in vivo thrombosis models. Beta-cyclodextrin inclusion complexes reduce toxicity but may lower bioactivity, requiring trade-off analysis .

Q. How does piperazine enhance CO₂ absorption kinetics in potassium carbonate solutions, and what parameters are critical in optimizing this process?

- Methodological Answer : Piperazine acts as a promoter in K₂CO₃ solutions by forming carbamate intermediates, accelerating CO₂ hydration. Key parameters include piperazine concentration (0.1–0.5 M), temperature (40–60°C), and gas-liquid flow rates in membrane contactors (e.g., PTFE hollow fiber). Monitor degradation via HPLC and stabilize with antioxidants .

Q. What structural modifications to this compound improve its antimicrobial or antiviral activity, and how are structure-activity relationships (SAR) validated?

- Methodological Answer : Introduce substituents (e.g., fluorobenzyl, triazole) to enhance lipophilicity and target binding. Evaluate SAR via MIC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) or plaque reduction assays for antiviral activity (e.g., CHIKV). Docking studies (e.g., Alphavirus CVCP hydrophobic pocket) guide rational design .

Q. How do supramolecular interactions (e.g., host-guest complexes) influence the thermal stability and crystallinity of piperazine derivatives?

- Methodological Answer : Co-crystallize with beta-cyclodextrin or calixarenes to form inclusion complexes. Analyze via single-crystal XRD to identify H-bonding/π-π interactions. TGA/DSC assess stability shifts (e.g., melting point elevation by 10–20°C). Hirshfeld surface analysis quantifies intermolecular contacts .

Data Contradictions and Resolution

- reports reduced biological activity in beta-cyclodextrin-modified derivatives despite lower toxicity. This trade-off necessitates parallel optimization of pharmacokinetics (e.g., controlled release) and pharmacodynamics (e.g., targeted delivery) .

- identifies ROS-mediated degradation of piperazine rings (e.g., CIP antibiotic oxidation), conflicting with on piperazine stability in CO₂ capture. Resolve via context-specific stability testing (e.g., pH, reactive species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.